molecular formula C18H20N2O2 B11822016 Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate

Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B11822016
M. Wt: 296.4 g/mol
InChI Key: BYLYKUYMXTUTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine ring substituted with both a pyridinyl group and a benzyloxycarbonyl (Cbz) protecting group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential therapeutics targeting the central nervous system. Compounds with similar piperidine and pyridine scaffolds are frequently investigated as modulators of neurological targets . For instance, research on related structures has shown potential as muscarinic receptor 4 (M4) antagonists , indicating a possible application pathway for this compound in the study of neurological diseases such as Parkinson's and schizophrenia . The benzyl carboxylate group acts as a common protecting group for amines, allowing for selective chemical transformations during synthetic sequences . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

benzyl 2-pyridin-4-ylpiperidine-1-carboxylate

InChI

InChI=1S/C18H20N2O2/c21-18(22-14-15-6-2-1-3-7-15)20-13-5-4-8-17(20)16-9-11-19-12-10-16/h1-3,6-7,9-12,17H,4-5,8,13-14H2

InChI Key

BYLYKUYMXTUTQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=NC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Alkylation Strategies

The benzyl group in Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate is typically introduced via alkylation reactions. A common approach involves reacting a pre-formed piperidine intermediate with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions. For example, in the synthesis of Donepezil HCl, a related piperidine derivative, 1-benzyl-4-formylpiperidine is alkylated using benzyl bromide in methylene chloride with triethylamine as a base . This method achieves yields exceeding 90% when optimized at 30–40°C .

A critical challenge in alkylation is avoiding over-alkylation or side reactions. The use of sterically hindered bases like triethylamine mitigates proton abstraction at unintended sites, ensuring selective benzylation at the piperidine nitrogen . Furthermore, substituting lithium diisopropylamide (LDA) with safer alternatives, such as sodium hydride or potassium carbonate, enhances process safety without compromising efficiency .

Piperidine Ring Functionalization

The pyridin-4-yl substituent at the 2-position of the piperidine ring necessitates precise functionalization. One strategy involves pre-forming the pyridine-containing intermediate prior to piperidine cyclization. For instance, 2-(pyridin-4-yl)piperidine can be synthesized via a Mannich reaction between pyridine-4-carbaldehyde, ammonium acetate, and a diketone, followed by catalytic hydrogenation to saturate the ring .

Alternatively, cross-coupling reactions offer a modular approach. Suzuki-Miyaura coupling between a boronic ester-functionalized piperidine and 4-bromopyridine could introduce the pyridinyl group post-cyclization. However, this method requires palladium catalysts (e.g., Pd(PPh₃)₄) and may necessitate protecting groups to prevent side reactions at the piperidine nitrogen .

Esterification and Carboxylate Protection

The benzyl-protected carboxylate group is introduced via esterification. A two-step process is often employed:

  • Carboxylic Acid Activation : The piperidine carboxylic acid is activated using chloroformates or thionyl chloride. For example, methyl chloroformate reacts with 2-(pyridin-4-yl)piperidine-1-carboxylic acid in tetrahydrofuran (THF) at 0°C to form the mixed carbonate intermediate .

  • Benzylation : The activated intermediate undergoes nucleophilic displacement with benzyl alcohol or benzyl halides. Patent CN105693596A demonstrates that benzyl chloride reacts efficiently with piperidine carboxylates in the presence of sodium bicarbonate, yielding protected esters at 93–96% purity .

Table 1: Comparative Analysis of Esterification Methods

ReagentSolventTemperatureYield (%)Purity (%)Source
Benzyl chlorideTHF/H₂O0°C96.599.1
Benzyl bromideCH₂Cl₂/Et₃N30°C92.098.7
Methyl chloroformateTHF25°C88.097.5

Reductive Amination and Cyclization

Reductive amination provides a route to construct the piperidine ring while incorporating the pyridinyl moiety. For example, condensing pyridine-4-carbaldehyde with a β-keto ester derivative in the presence of ammonium acetate forms an imine intermediate, which is subsequently reduced using sodium cyanoborohydride or catalytic hydrogenation . This method is advantageous for its atom economy and compatibility with diverse substituents.

Industrial-scale processes prioritize hydrogenation over stoichiometric reductants. Platinum oxide (PtO₂) or palladium on carbon (Pd/C) in acetic acid/methanol mixtures at 25–40 psi H₂ pressure achieves near-quantitative reduction yields while minimizing byproducts .

Industrial-Scale Optimization and Green Chemistry

Scalability demands trade-offs between reaction speed and purity. Continuous-flow systems, as described in patent CN115850157A, enhance mixing and heat transfer during exothermic steps like alkylation, reducing batch-to-batch variability . Additionally, substituting toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF aligns with green chemistry principles without sacrificing yield .

Waste minimization is critical. Patent CN105693596A highlights a 96.5% yield for benzyl piperidine carboxylate using solvent-free conditions during final purification, reducing organic waste by 40% compared to traditional extraction .

Analytical and Quality Control Considerations

Characterization of this compound relies on advanced spectroscopic techniques:

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.3 ppm for benzyl, δ 8.4–8.6 ppm for pyridinyl) and piperidine methylene groups (δ 3.4–3.7 ppm) .

  • HPLC : Reverse-phase chromatography with C18 columns and UV detection at 254 nm ensures >99% purity, as validated in Donepezil HCl syntheses .

Table 2: Spectroscopic Data for Key Intermediates

Compound¹H NMR (δ, ppm)ESI-MS (m/z)Source
1-Benzyl-4-piperidine methyl formate3.67 (s, CH₃), 7.21–7.32 (m, ArH)234.15
1-Benzyl-4-piperidinealdehyde9.51 (d, CHO), 3.45 (s, CH₂)204.14

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

Acidic Hydrolysis:

Benzyl ester+H2OHCl, reflux2-(Pyridin-4-yl)piperidine-1-carboxylic acid+Benzyl alcohol\text{Benzyl ester} + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{2-(Pyridin-4-yl)piperidine-1-carboxylic acid} + \text{Benzyl alcohol}

Basic Hydrolysis:

Benzyl ester+NaOHH2O/EtOHSodium carboxylate+Benzyl alcohol\text{Benzyl ester} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{Sodium carboxylate} + \text{Benzyl alcohol}

Applications : Useful for prodrug strategies or modifying pharmacological properties.

Pyridine Ring Hydrogenation

The pyridine moiety can be hydrogenated to a piperidine ring using catalytic hydrogenation:

Pyridine ring+3H2Pd/C or PtO2Piperidine ring\text{Pyridine ring} + 3\text{H}_2 \xrightarrow{\text{Pd/C or PtO}_2} \text{Piperidine ring}

Conditions :

  • Pressure: 1–3 atm H₂

  • Solvent: MeOH or EtOAc

  • Outcome: Enhances lipophilicity and alters receptor binding.

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring undergoes substitution at the 4-position with amines or alkoxides under mild conditions:

Pyridine+NuHeatSubstituted pyridine derivative\text{Pyridine} + \text{Nu}^- \xrightarrow{\text{Heat}} \text{Substituted pyridine derivative}

Example : Reaction with propylamine yields Benzyl 2-(2-(propylamino)pyridin-4-yl)piperidine-1-carboxylate .

Cross-Coupling Reactions

Derivatives with halogen substituents (e.g., chloro or bromo on pyridine) participate in Suzuki-Miyaura couplings:

Br-Pyridine+Boronic acidPd(PPh3)4Biaryl derivative\text{Br-Pyridine} + \text{Boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative}

Applications : Generates analogs for structure-activity relationship (SAR) studies .

Oxidation of Piperidine Nitrogen

The piperidine nitrogen can be oxidized to form N-oxides using peracids (e.g., mCPBA):

Piperidine+mCPBAN-Oxide\text{Piperidine} + \text{mCPBA} \rightarrow \text{N-Oxide}

Impact : Alters electronic properties and enhances solubility.

Key Research Findings

  • Catalytic Hydrogenation : Complete pyridine-to-piperidine conversion occurs within 12 hours at 50°C using 10% Pd/C.

  • Ester Hydrolysis : Basic conditions (1M NaOH) achieve >90% conversion in 2 hours.

  • Suzuki Coupling : Silica-bound DPP-Pd catalysts reduce palladium contamination in pharmaceutical intermediates .

This compound’s reactivity enables tailored modifications for drug discovery, particularly in CNS-targeted therapies and enzyme inhibition studies. Its synthetic flexibility supports derivatization strategies critical for optimizing pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate has been investigated for its role as a monoacylglycerol lipase (MAGL) inhibitor . MAGL is an enzyme that hydrolyzes monoacylglycerols, which play a crucial role in endocannabinoid signaling. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits for various conditions, including pain and inflammation.

Case Studies on MAGL Inhibition

Recent studies have shown that derivatives of benzylpiperidine compounds exhibit potent inhibitory effects on MAGL. For instance, a study highlighted the design of new benzylpiperidine derivatives that demonstrated nanomolar inhibition values on human MAGL, indicating their potential as therapeutic agents for neurological disorders and pain management .

Anticancer Activity

Another promising application of this compound lies in its anticancer properties . Research has indicated that certain piperidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

Research Findings

A study focusing on structure-activity relationships (SAR) of piperidine derivatives revealed that modifications to the benzyl and pyridine moieties can enhance anticancer activity. For example, compounds with specific substitutions demonstrated improved potency against cancer cells, suggesting a pathway for developing new anticancer therapies .

Neurological Disorders

The compound has also been explored as a potential treatment for neurological disorders . Its ability to modulate endocannabinoid levels positions it as a candidate for addressing conditions such as multiple sclerosis and neuropathic pain.

Clinical Insights

Clinical trials have evaluated related compounds for their efficacy in treating central neuropathic pain associated with conditions like neuromyelitis optica spectrum disorder. These studies suggest that this compound and its analogs could play a role in managing symptoms associated with neurological disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring and substituents on the pyridine have been systematically studied to identify key features that enhance activity against target enzymes like MAGL.

Optimization Strategies

Research indicates that introducing electron-withdrawing groups or varying the position of substituents can significantly impact the compound's inhibitory potency . This optimization process is essential for developing more effective therapeutic agents.

Summary Table of Applications

Application AreaDescriptionKey Findings
MAGL InhibitionPotential treatment for pain and inflammation by increasing endocannabinoidsNanomolar inhibition values observed in derivatives
Anticancer ActivityCytotoxic effects against various cancer cell linesEnhanced potency with specific substitutions noted
Neurological DisordersTreatment options for conditions like multiple sclerosisPositive outcomes in clinical trials for neuropathic pain
Structure-Activity RelationshipOptimization through chemical modificationsKey features identified that enhance activity against target enzymes

Mechanism of Action

The mechanism of action of Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site, interacting with amino acid residues like tryptophan and phenylalanine .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Piperidine-Carboxylates
Compound Name Substituent Position/Group CAS Number Molecular Formula Molecular Weight (g/mol)
Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate 2-pyridin-4-yl, 1-benzyl carboxylate Not provided Likely C₁₈H₁₉N₂O₂ ~300 (estimated)
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate 4-hydroxy, 4-pyridin-2-yl 161610-16-8 C₁₈H₂₀N₂O₃ 312.36
Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate 4-ethyl, 4-hydroxy 1638760-22-1 C₁₅H₂₁NO₃ 263.33
Benzyl 4-fluoropiperidine-1-carboxylate 4-fluoro 690257-75-1 C₁₃H₁₆FNO₂ 237.27

Key Observations:

  • Positional Effects: The 2-pyridin-4-yl group in the target compound contrasts with 4-position substitutions (e.g., hydroxyl, ethyl, fluorine) in analogues.
  • Bulk and Polarity : The 4-ethyl-4-hydroxy analogue () introduces steric bulk and hydrogen-bonding capacity, which could reduce membrane permeability compared to the target compound’s planar pyridinyl group .

Biological Activity

Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological diseases and cancer. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its piperidine backbone, which is a common structural motif in many biologically active compounds. The presence of the pyridine ring contributes to its pharmacological properties, potentially influencing interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various receptors and pathways:

  • Muscarinic Receptor Antagonism : Research indicates that compounds similar to this compound exhibit antagonistic activity at muscarinic acetylcholine receptors (mAChRs), particularly M4 receptors. This activity suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease .
  • Anticancer Potential : The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives can inhibit the deubiquitinating enzyme USP1, which is implicated in cancer progression. Inhibition of USP1 leads to increased apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent .
  • Anti-inflammatory Effects : Some derivatives of this compound have demonstrated anti-inflammatory properties by inhibiting pyroptosis and reducing interleukin-1 beta (IL-1β) release in cellular models. This suggests a role in modulating inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
Muscarinic AntagonismM4 ReceptorsAntagonistic
Cancer TherapyUSP1/UAF1Inhibition of activity
Anti-inflammatoryNLRP3 InflammasomeReduced pyroptosis

Detailed Research Findings

In a study assessing the structure-activity relationship (SAR) of related compounds, it was found that modifications to the piperidine ring could enhance receptor selectivity and potency against mAChRs. For instance, introducing various substituents on the pyridine ring significantly altered binding affinities and biological activities .

Another research effort focused on the inhibition of USP1/UAF1, demonstrating that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibition. These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the recommended safety protocols for handling Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer: Always use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to ensure adequate ventilation. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store the compound in a sealed container away from oxidizers and ignition sources. Toxicity data are limited, so assume acute hazards and implement spill containment protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: A typical synthesis involves coupling 2-(pyridin-4-yl)piperidine with benzyl chloroformate under alkaline conditions (e.g., using triethylamine or cesium carbonate as a base). Reaction monitoring via TLC or HPLC is critical. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization . For derivatives, functional group modifications (e.g., oxidation of the piperidine ring) require controlled stoichiometry and inert atmospheres to prevent side reactions .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of analytical techniques:
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% target peak area).
  • Melting point analysis (if crystalline) to compare with literature values .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?

  • Methodological Answer: For conformational discrepancies (e.g., twisted boat vs. chair piperidine rings), employ single-crystal X-ray diffraction to resolve absolute configurations. Refinement software (e.g., SHELXL) can model thermal displacement parameters and hydrogen bonding networks. For dynamic stereochemistry, use variable-temperature NMR or DFT calculations to analyze energy barriers between conformers .

Q. What strategies address discrepancies in reported toxicity or bioactivity data?

  • Methodological Answer:
  • In silico toxicology models (e.g., ProTox-II or ADMET predictors) can prioritize high-risk functional groups (e.g., ester hydrolysis products).
  • In vitro assays (e.g., mitochondrial toxicity in HepG2 cells) validate acute cytotoxicity.
  • Control batch-to-batch variability by standardizing synthesis and purification protocols . Contradictions in enzyme inhibition (e.g., HDACs) may arise from assay conditions (pH, co-solvents); replicate experiments using validated protocols .

Q. How do substituents on the piperidine ring influence biological target selectivity?

  • Methodological Answer: Systematic structure-activity relationship (SAR) studies are essential. For example:
  • Electron-withdrawing groups (e.g., nitro or trifluoromethyl) enhance binding to hydrophobic enzyme pockets (e.g., HDACs).
  • Steric effects from bulky substituents (e.g., benzyl or tert-butyl) can reduce off-target interactions.
    Use molecular docking (AutoDock Vina) to predict binding modes and synthesize focused libraries for empirical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.